SD-1029 is a small molecule identified through high-throughput screening of chemical libraries for inhibitors of the Janus kinase/signal transducer and activation of transcription (JAK/STAT) signaling pathway [, ]. This pathway plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. Aberrant activation of the JAK/STAT pathway, particularly involving STAT3, has been implicated in the development and progression of numerous cancers [, , , ]. Consequently, SD-1029 has emerged as a valuable tool in scientific research to investigate the roles of the JAK/STAT pathway in both physiological and pathological conditions, particularly in the context of cancer.
Mechanism of Action
SD-1029 primarily functions by inhibiting the tyrosine phosphorylation of STAT3, a key event in the activation of the JAK/STAT pathway [, , ]. While the exact mechanism of SD-1029's inhibitory action remains to be fully elucidated, studies suggest that it might directly target Janus kinases (JAKs), particularly the JAK2 isoenzyme []. By inhibiting JAK2 activity, SD-1029 prevents the phosphorylation and subsequent activation of STAT3, effectively disrupting downstream signaling events mediated by this pathway.
Applications
Investigating the role of JAK/STAT signaling in cancer: SD-1029 has been widely employed to study the significance of the JAK/STAT pathway in different cancer models. Studies using SD-1029 have demonstrated its ability to inhibit the growth and induce apoptosis in various cancer cell lines, including breast, ovarian, and multiple myeloma [, , ].
Exploring SD-1029 as a potential therapeutic agent: The promising anticancer effects observed with SD-1029 in preclinical studies have led to investigations into its potential as a therapeutic agent. Researchers are exploring its use in combination with other chemotherapeutic drugs to enhance treatment efficacy [, ].
Studying the role of JAK/STAT signaling in viral infections: Research indicates that SD-1029 can inhibit Hepatitis A virus (HAV) replication by suppressing the expression of La protein, a cellular factor involved in HAV internal ribosomal entry site (IRES)-mediated translation []. This finding suggests a potential role of the JAK/STAT pathway in viral infections.
Investigating the regulation of IL-23 receptor expression: SD-1029 has been utilized to demonstrate the involvement of the JAK/STAT pathway in regulating the expression of interleukin-23 (IL-23) receptor subunits in human CD4 T cells []. This finding sheds light on the complex regulation of immune responses mediated by the IL-23/IL-23 receptor axis.
Related Compounds
AG490
Compound Description: AG490 is a synthetic tyrphostin compound recognized as a potent and selective inhibitor of JAK2, exhibiting inhibitory activity against other tyrosine kinases at higher concentrations [, ]. It disrupts the JAK-STAT signaling cascade by hindering JAK2 phosphorylation, ultimately affecting downstream STAT activation.
Relevance: AG490 shares a similar mechanism of action with SD-1029, both acting as JAK2 inhibitors and impacting the JAK-STAT pathway [, ]. The studies demonstrate that AG490 effectively inhibits Hepatitis A Virus (HAV) replication by targeting the JAK-STAT pathway, similar to the effects observed with SD-1029, suggesting a shared functional role in modulating this pathway.
Paclitaxel
Relevance: While structurally dissimilar to SD-1029, Paclitaxel demonstrates a synergistic effect when combined with SD-1029 in inducing apoptosis in ovarian cancer cells []. This suggests a complementary mechanism of action, where SD-1029's inhibition of the JAK-STAT survival pathway enhances Paclitaxel's cytotoxic efficacy.
LCL161
Compound Description: LCL161 is a small molecule inhibitor targeting Inhibitor of Apoptosis Proteins (IAPs), specifically cIAP1, cIAP2, and XIAP []. These proteins play crucial roles in regulating apoptosis by inhibiting caspases. LCL161 induces apoptosis by promoting IAP degradation, leading to caspase activation and cell death.
Relevance: Although structurally different from SD-1029, LCL161 exhibits synergistic effects when combined with SD-1029 in inducing cell death in multiple myeloma cells []. This suggests a potential for combined therapeutic strategies, where inhibiting both the JAK-STAT pathway and IAPs could enhance anti-tumor activity.
5'-Deoxy-5'-(methylthio)adenosine
Compound Description: 5'-Deoxy-5'-(methylthio)adenosine is a naturally occurring nucleoside analog and a known inhibitor of STAT1, a key transcription factor in the JAK-STAT pathway []. It interferes with STAT1 activation and subsequent downstream signaling, affecting gene expression and cellular processes regulated by this pathway.
Relevance: While structurally different from SD-1029, both compounds target the JAK-STAT pathway, albeit at different levels []. SD-1029 inhibits JAK2, preventing STAT activation, while 5'-Deoxy-5'-(methylthio)adenosine directly inhibits STAT1. This highlights the importance of the JAK-STAT pathway as a potential therapeutic target and suggests the possibility of targeting different components of this pathway for therapeutic benefit.
STAT3 VII
Compound Description: STAT3 VII is a cell-permeable peptide specifically designed to inhibit STAT3 dimerization and DNA binding, effectively blocking its transcriptional activity []. As a STAT3 inhibitor, it modulates gene expression downstream of the JAK-STAT pathway, affecting cellular processes controlled by STAT3 target genes.
Relevance: Similar to 5'-Deoxy-5'-(methylthio)adenosine, STAT3 VII targets the downstream effector molecule (STAT3) of the pathway inhibited by SD-1029 []. This further supports the significance of the JAK-STAT pathway as a therapeutic target and emphasizes the potential for combined therapeutic approaches targeting different levels of this signaling cascade.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Sudan IV is a bis(azo) compound that is 2-naphthol substituted at position 1 by a {2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl group. A fat-soluble dye predominantly used for demonstrating triglycerides in frozen sections, but which may also stain some protein bound lipids in paraffin sections. It has a role as a histological dye, a fluorochrome and a carcinogenic agent. It is a bis(azo) compound, a member of naphthols and a member of azobenzenes. It is functionally related to a 2-naphthol.